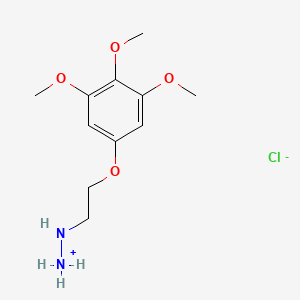
5-Bromo-2-(dibenzylamino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(dibenzylamino)pyridine is an organic compound with the molecular formula C19H17BrN2. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a dibenzylamino group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dibenzylamino)pyridine typically involves the bromination of 2-(dibenzylamino)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and safety of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(dibenzylamino)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organic Solvents: Such as carbon tetrachloride, chloroform, and toluene.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-(dibenzylamino)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Explored for its potential in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(dibenzylamino)pyridine in chemical reactions involves the activation of the bromine atom, making it a good leaving group in substitution and coupling reactions. The dibenzylamino group can also participate in stabilizing intermediates during these reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyridine: Another brominated pyridine derivative used in organic synthesis.
5-Bromo-2-(bis(4-methoxybenzyl)amino)pyridine: Similar structure with different substituents on the amino group.
Uniqueness
Its structure allows for versatile modifications and applications in various fields of research .
Propiedades
Fórmula molecular |
C19H17BrN2 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
N,N-dibenzyl-5-bromopyridin-2-amine |
InChI |
InChI=1S/C19H17BrN2/c20-18-11-12-19(21-13-18)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Clave InChI |
UUZMHDDSEJRBJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
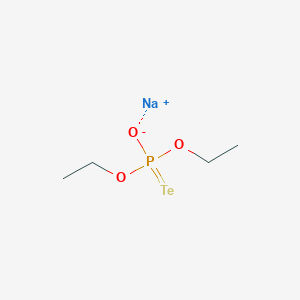

![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)


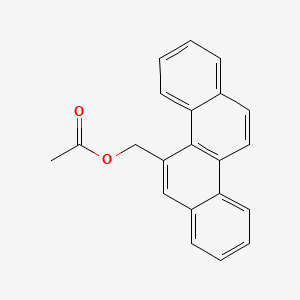
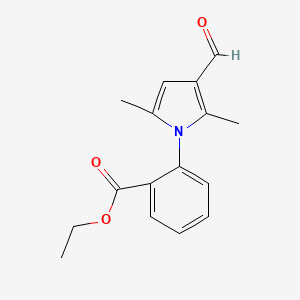
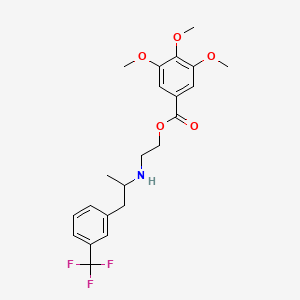
![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
